![molecular formula C14H15F2NO2 B14906991 Benzyl (3-(difluoromethyl)bicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B14906991.png)
Benzyl (3-(difluoromethyl)bicyclo[1.1.1]pentan-1-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl (3-(difluoromethyl)bicyclo[1.1.1]pentan-1-yl)carbamate: is a compound that features a unique bicyclo[1.1.1]pentane core structure. This bicyclic framework is known for its rigidity and three-dimensional shape, which can impart unique physical and chemical properties to the molecules that contain it. The presence of the difluoromethyl group further enhances the compound’s chemical stability and reactivity, making it an interesting subject for various scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (3-(difluoromethyl)bicyclo[1.1.1]pentan-1-yl)carbamate typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butane, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellane . The reaction conditions often require the use of strong bases or radical initiators to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as the direct reaction of the appropriate isocyanate with the difluoromethyl-substituted bicyclo[1.1.1]pentane derivative . This method allows for the efficient production of the compound in large quantities, which is essential for its application in various fields.
Analyse Chemischer Reaktionen
Types of Reactions: Benzyl (3-(difluoromethyl)bicyclo[1.1.1]pentan-1-yl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction could produce difluoromethyl alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Benzyl (3-(difluoromethyl)bicyclo[1.1.1]pentan-1-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure can impart desirable properties to the resulting compounds, such as increased stability and reactivity .
Biology and Medicine: The compound’s rigid bicyclic structure makes it a valuable bioisostere for drug design. It can be used to replace less stable or more reactive groups in drug molecules, potentially improving their pharmacokinetic and pharmacodynamic properties .
Industry: In the industrial sector, this compound can be used in the development of new materials with enhanced mechanical and thermal properties. Its incorporation into polymers or other materials can lead to products with improved performance characteristics .
Wirkmechanismus
The mechanism of action of Benzyl (3-(difluoromethyl)bicyclo[1.1.1]pentan-1-yl)carbamate involves its interaction with specific molecular targets. The difluoromethyl group can participate in hydrogen bonding and other non-covalent interactions, while the bicyclo[1.1.1]pentane core provides a rigid scaffold that can influence the compound’s binding affinity and selectivity . The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- Benzyl (3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)carbamate
- Benzyl (3-(methyl)bicyclo[1.1.1]pentan-1-yl)carbamate
- Benzyl (3-(chloromethyl)bicyclo[1.1.1]pentan-1-yl)carbamate
Comparison: Compared to these similar compounds, Benzyl (3-(difluoromethyl)bicyclo[1.1.1]pentan-1-yl)carbamate is unique due to the presence of the difluoromethyl group. This group can enhance the compound’s chemical stability and reactivity, making it more suitable for certain applications. Additionally, the difluoromethyl group can influence the compound’s pharmacokinetic properties, potentially leading to improved drug-like characteristics .
Eigenschaften
Molekularformel |
C14H15F2NO2 |
|---|---|
Molekulargewicht |
267.27 g/mol |
IUPAC-Name |
benzyl N-[3-(difluoromethyl)-1-bicyclo[1.1.1]pentanyl]carbamate |
InChI |
InChI=1S/C14H15F2NO2/c15-11(16)13-7-14(8-13,9-13)17-12(18)19-6-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,17,18) |
InChI-Schlüssel |
XDSWMRHQUCMWTD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2(CC1(C2)NC(=O)OCC3=CC=CC=C3)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


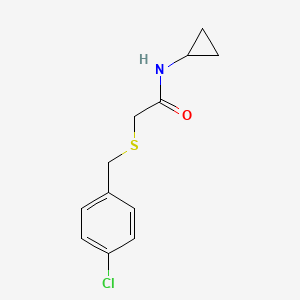
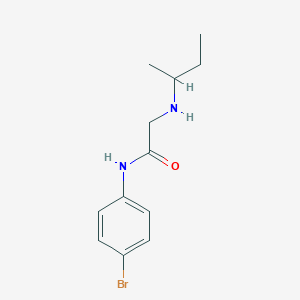

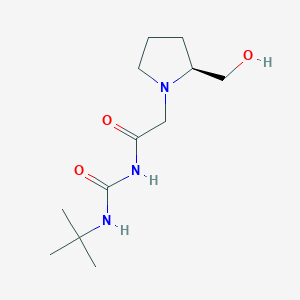
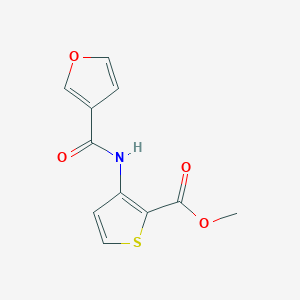
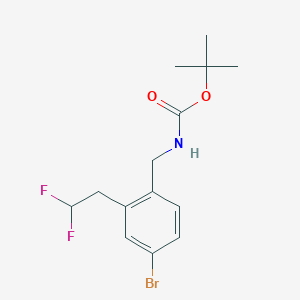
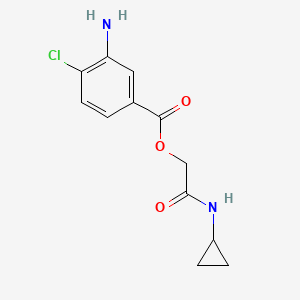
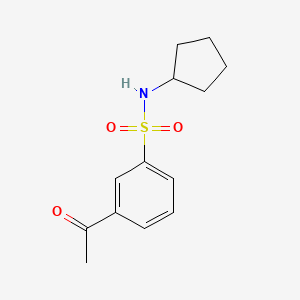
![N-(furan-2-ylmethyl)-2-[(7-propyl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaen-12-yl)sulfanyl]acetamide](/img/structure/B14906952.png)

![3-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine](/img/structure/B14906961.png)
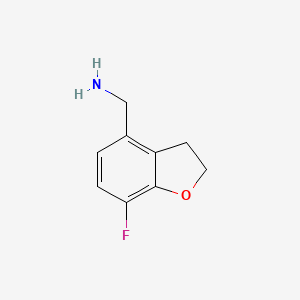
![2-Benzyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.3]heptane](/img/structure/B14906969.png)

